molecular formula C17H19ClF3NO B000544 Fluoxetine hydrochloride CAS No. 56296-78-7

Fluoxetine hydrochloride

Cat. No. B000544
CAS RN: 56296-78-7
M. Wt: 345.8 g/mol
InChI Key: GIYXAJPCNFJEHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoxetine hydrochloride's synthesis involves a process of enhancing serotoninergic neurotransmission through potent and selective inhibition of neuronal reuptake of serotonin. The metabolism by N-desmethylation yields desmethylfluoxetine, which also inhibits serotonin reuptake. Both compounds have long elimination half-lives, facilitating steady-state plasma concentrations during prolonged treatment (Benfield, Heel, & Lewis, 1986).

Molecular Structure Analysis

The molecular structure of fluoxetine hydrochloride contributes significantly to its pharmacodynamic and pharmacokinetic properties. Its selective inhibition of serotonin reuptake is a key feature, underscoring the importance of its structure in determining its therapeutic efficacy and side effect profile (Cooper, 1988).

Chemical Reactions and Properties

Fluoxetine hydrochloride's interaction with various enzymes and receptors in the body is crucial for its therapeutic effects. Its ability to inhibit cytochrome P450 isoenzymes (CYP2D6, CYP2C, and CYP3A4) is significant for patients taking multiple medications, highlighting its complex chemical properties and interactions (Cheer & Goa, 2001).

Scientific Research Applications

1. Development and Impact in Depression Treatment

Fluoxetine hydrochloride, widely recognized as Prozac, has been a significant development in the treatment of depression. Initially approved by the US FDA in 1987, it emerged from the understanding of serotonin's role in depression and the hypothesis that enhancing serotonin neurotransmission could mediate antidepressant response. It acts as a selective serotonin-reuptake inhibitor, a breakthrough in the pharmacological treatment of depression (Wong, Perry, & Bymaster, 2005).

2. Metabolomics Study for Depression Treatment

A clinical serum metabolomics study demonstrated the efficacy of fluoxetine hydrochloride in treating depression by identifying specific biomarkers and metabolic characteristics associated with depression. This research provides an objective basis for the clinical application of fluoxetine hydrochloride in depression treatment (Shen et al., 2020).

3. Anti-Cancer Potential and Mechanism

Fluoxetine has gained attention for its potential role in cancer research, particularly due to its chemosensitizing effects in drug-resistant cell lines. Studies have shown that fluoxetine can induce G0/G1 cell cycle arrest and apoptosis in tumor cells by disrupting cyclin-dependent kinase subunit (CKS)1, which suggests its potential as an antiproliferative agent in cancer treatment (Krishnan, Hariharan, Nair, & Pillai, 2008).

4. Influence on Development of Mineralized Tissues

Research has also explored fluoxetine's impact on the development of mineralized tissues in rats. This systematic review found that fluoxetine can induce changes in the growth and development of bones and teeth in rats by altering the neuroendocrine metabolism of serotonin (Santiago et al., 2013).

5. Enantioselective Synthesis

The enantioselective synthesis of fluoxetine hydrochloride has been a focus of research due to its pharmacological importance and market value. Several methods have been developed for the synthesis of its enantiomers, highlighting its significance in pharmaceutical production (Liu Dong-zhi, 2008).

6. Application in Nanofiber Development

Fluoxetine has been incorporated into polyvinylpyrrolidone-based fibers through electrospinning, indicating its potential use in developing easy-to-use formulations for antidepressant drugs. This advancement could lead to improved patient compliance and new drug delivery systems (Rédai et al., 2021).

7. Restoring Plasticity in the Adult Visual Cortex

Fluoxetine's ability to restore neuronal plasticity in the adult visual system has been studied. Chronic administration of fluoxetine has shown to reinstate ocular dominance plasticity and promote the recovery of visual functions in adult amblyopic animals. This suggests a potential clinical application for fluoxetine in treating amblyopia (Vetencourt et al., 2008).

8. Neurodevelopmental Impact

A study on the effects of fluoxetine hydrochloride on the histological structure of the cerebellar cortex in rat offspring revealed that it could induce various histological changes, suggesting an impact on neurodevelopment (Abo-Ouf, 2018).

9. Analysis of Mechanisms in Mood Disorders

Fluoxetine's mechanisms in alleviating mood disorders are still largely unknown, but its role in the treatment of depression is unquestionable. The analysis of its action provides insight into understanding neural disorders related to plasticity (Rossi, 2016).

10. Fluoxetine in Smoking Cessation Treatment

Research has investigated fluoxetine as an adjunct to behavioral treatment for smoking cessation. While the results support a modest effect of fluoxetine on smoking cessation, they also highlight the need for considering alternative models for handling missing data in such studies (Niaura et al., 2002).

Safety And Hazards

Fluoxetine hydrochloride may cause skin irritation, serious eye damage, drowsiness, dizziness, and may cause damage to organs (Liver) through prolonged or repeated exposure . It is harmful if swallowed, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction .

properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020635
Record name Fluoxetine hydrochloride
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Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL
Record name FLUOXETINE HYDROCHLORIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity.
Record name FLUOXETINE HYDROCHLORIDE
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Product Name

Fluoxetine Hydrochloride

Color/Form

White to off-white crystalline solid

CAS RN

56296-78-7, 54910-89-3, 59333-67-4
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Record name Fluoxetine hydrochloride [USAN:USP]
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Record name fluoxetine
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Record name Fluoxetine hydrochloride
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Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1)
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Melting Point

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/
Record name FLUOXETINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,520
Citations
DT Wong, KW Perry, FP Bymaster - Nature reviews Drug discovery, 2005 - nature.com
… complete the development of fluoxetine hydrochloride (Prozac; Eli … Fluoxetine hydrochloride was an early member of a new … Here, we record the 'case history' of fluoxetine hydrochloride …
Number of citations: 474 www.nature.com
DW Robertson, ND Jones… - Journal of medicinal …, 1988 - ACS Publications
… Using X-ray crystallography, we have determined the three-dimensional structure of fluoxetine hydrochloride. A total of 2394 unique reflections were measured, and full-matrix least-…
Number of citations: 103 pubs.acs.org
BM Lester, J Cucca, L Andreozzi, P Flanagan… - Journal of the American …, 1993 - Elsevier
… was analyzed for fluoxetine hydrochloride following return to … watery stools when fluoxetine hydrochloride was transmitted … and fluoxetine hydrochloride in maternal breast milk. J. Am. …
Number of citations: 227 www.sciencedirect.com
MJ SPENCER - Pediatrics, 1993 - publications.aap.org
A case of fluoxetine toxicity in a newborn of 38 weeks' gestation has been presented. The total drug concentration in cord blood was 80 ng/mL. The fluoxetine level, 26 ng/mL, is below …
Number of citations: 167 publications.aap.org
RA Bendele, ER Adams, WP Hoffman, CL Gries… - Cancer research, 1992 - AACR
… The test article, fluoxetine hydrochloride, was administered to the animals via continuously available mash diet. The fluoxetine hydrochloride, prepared by Lilly Research Laboratories, …
Number of citations: 91 aacrjournals.org
V Malviya, S Pande - Research Journal of Pharmacy and …, 2021 - indianjournals.com
… The aim of the present study was to prepare the oral dispersible film of fluoxetine hydrochloride with different percentage of pullulan to form the film with glycerin as a plasticizer. …
Number of citations: 33 www.indianjournals.com
DD Wirth, SW Baertschi, RA Johnson, SR Maple… - Journal of …, 1998 - Elsevier
□ Analysis of commercially available generic formulations of fluoxetine HCl revealed the presence of lactose as the most common excipient. We show that such formulations are …
Number of citations: 233 www.sciencedirect.com
MAS Silva, RG Kelmann, T Foppa, AP Cruz… - Journal of thermal …, 2007 - akjournals.com
The thermal behaviour of fluoxetine hydrochloride and five capsules available in Florianópolis, Brazil was investigated. The raw material’s purity, kinetic parameters, thermal behaviour …
Number of citations: 30 akjournals.com
CH Redshaw, VG Wootton, SJ Rowland - Phytochemistry, 2008 - Elsevier
Since the European Union banned disposal of sewage sludge (SS) at sea in 1998 the application rate of SS to land has risen significantly. Land application is thus possibly an important …
Number of citations: 80 www.sciencedirect.com
RJ Gonzalez-Rothi, DS Zander, PR Ros - Chest, 1995 - Elsevier
… in a patient receiving fluoxetine hydrochloride and demonstrate … fluoxetine hydrochloride, and her clinical course and findings were clearly different. The role of fluoxetine hydrochloride …
Number of citations: 72 www.sciencedirect.com

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